Methyl 4-formyl-3-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-formyl-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCTZIDLDSYPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559789 | |
| Record name | Methyl 4-formyl-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-98-8 | |
| Record name | Methyl 4-formyl-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-formyl-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Optimization for Methyl 4 Formyl 3 Hydroxybenzoate
Direct Formylation of Methyl 3-Hydroxybenzoate
A prevalent and effective method for synthesizing methyl 4-formyl-3-hydroxybenzoate involves the direct formylation of methyl 3-hydroxybenzoate. chemicalbook.com This process introduces a formyl group (-CHO) onto the benzene (B151609) ring of the starting material.
Mechanistic Insights into Electrophilic Aromatic Substitution
The direct formylation of methyl 3-hydroxybenzoate is an example of electrophilic aromatic substitution. In this reaction, an electrophile, in this case, a formylating agent, attacks the electron-rich benzene ring. The hydroxyl (-OH) and methyl ester (-COOCH3) groups already present on the ring influence the position of the incoming formyl group. The hydroxyl group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The regiochemical outcome, with the formyl group entering at the 4-position, is a result of the directing effects of these substituents.
The formyl group's electron-withdrawing nature, along with the polar hydroxyl group, significantly influences the reactivity and solubility of the final compound.
Role of Catalyst Systems: Magnesium Chloride and Triethylamine (B128534) Synergy
A highly effective catalyst system for this transformation employs a combination of anhydrous magnesium chloride (MgCl₂) and triethylamine (Et₃N). chemicalbook.com This synergistic system is crucial for the reaction's success. Magnesium chloride acts as a Lewis acid, coordinating with the hydroxyl group of the methyl 3-hydroxybenzoate. This coordination increases the electron-donating ability of the hydroxyl group, further activating the ring towards electrophilic attack. Triethylamine, a base, is believed to facilitate the formation of the active formylating species from paraformaldehyde and deprotonate the intermediate species, driving the reaction forward.
Optimization of Reaction Conditions: Temperature and Solvent Effects
The efficiency of the direct formylation is highly dependent on the reaction conditions. An optimized procedure involves dissolving methyl 3-hydroxybenzoate in acetonitrile (B52724) under an inert atmosphere. chemicalbook.com Anhydrous magnesium chloride and triethylamine are then added at a controlled temperature of 0°C, followed by the addition of paraformaldehyde. The reaction mixture is subsequently heated to 80°C for approximately 12 hours. The choice of acetonitrile as a solvent is critical, as it provides a suitable medium for the reaction to proceed efficiently. The temperature profile, starting at a low temperature for the initial additions and then heating to a higher temperature for the reaction to go to completion, is key to maximizing the yield and purity of the product.
Scalability Studies and Yield Enhancement Protocols
This synthetic method has demonstrated good scalability. Following the optimized protocol, which includes extraction with ethyl acetate (B1210297) and purification with aqueous hydrochloric acid, an 80% yield with 97% purity has been achieved on a scale of up to 300 grams. This indicates the robustness of the procedure for larger-scale production. Further enhancements in yield can be explored by fine-tuning the stoichiometry of the reagents and catalyst, as well as optimizing the reaction time and temperature.
Table 1: Optimized Reaction Parameters for Direct Formylation
| Parameter | Condition |
| Starting Material | Methyl 3-hydroxybenzoate |
| Reagents | Paraformaldehyde, Anhydrous Magnesium Chloride, Triethylamine |
| Solvent | Acetonitrile |
| Initial Temperature | 0°C |
| Reaction Temperature | 80°C |
| Reaction Time | 12 hours |
| Achieved Yield | 80% |
| Achieved Purity | 97% |
Alternative Formylation Strategies for Related Benzoates
While direct formylation of methyl 3-hydroxybenzoate is a primary route, it is important to consider formylation strategies for related benzoate (B1203000) esters to understand the factors governing regioselectivity.
Ortho-Formylation of Methyl 4-Hydroxybenzoate (B8730719) and Regioisomeric Control
The position of the hydroxyl group on the starting benzoate ester plays a crucial role in determining the position of the incoming formyl group. For instance, when methyl 4-hydroxybenzoate is subjected to similar formylation conditions (using magnesium chloride, triethylamine, and paraformaldehyde), the formyl group is directed to the ortho position relative to the hydroxyl group, yielding methyl 3-formyl-4-hydroxybenzoate. This highlights the powerful directing effect of the hydroxyl group and the importance of the starting material's isomeric structure in achieving the desired regioisomeric product. The ability to control the position of formylation is a critical aspect of synthetic organic chemistry, enabling the targeted synthesis of specific isomers. rsc.org
Table 2: Comparison of Formylation Products
| Starting Material | Product |
| Methyl 3-hydroxybenzoate | This compound |
| Methyl 4-hydroxybenzoate | Methyl 3-formyl-4-hydroxybenzoate |
Formylation with Hexamethylenetetramine (Duff Reaction) and Polyphosphoric Acid
The Duff reaction is a formylation method used for the synthesis of benzaldehydes, utilizing hexamine as the source of the formyl carbon. wikipedia.org This reaction is particularly effective for aromatic compounds with strongly electron-donating substituents, such as phenols. wikipedia.org The formylation typically occurs at the ortho position relative to the electron-donating group. wikipedia.org If the ortho positions are blocked, the substitution will happen at the para position. wikipedia.org
Modifications to the classical Duff reaction have been developed to improve its efficiency, especially for less reactive substrates. One significant adaptation involves the use of strong acids like polyphosphoric acid (PPA), methanesulfonic acid, or trifluoroacetic acid as the solvent. researchgate.netjst.go.jp This modified approach has proven successful for the formylation of phenols that contain electron-withdrawing groups, which are typically unreactive under standard Duff conditions. researchgate.netjst.go.jp The use of hexamethylenetetramine in 75% polyphosphoric acid has been shown to produce better yields for substituted salicylaldehydes compared to the traditional Duff reaction. jst.go.jp The reaction mechanism involves the protonated hexamine opening to form an iminium ion, which then adds to the aromatic ring. An internal redox reaction follows, raising the carbon to the aldehyde oxidation state, with the oxygen atom being supplied by water during the final hydrolysis step. wikipedia.org
Table 1: Comparison of Duff Reaction Conditions
| Reaction Condition | Substrate Suitability | Key Features |
|---|---|---|
| Classical Duff Reaction | Phenols with electron-donating groups | Generally inefficient; uses hexamine and acid. wikipedia.orgecu.edu |
| Modified Duff Reaction | Phenols with electron-withdrawing groups | Employs strong acids like PPA, improving yields for deactivated phenols. researchgate.netjst.go.jp |
Ozonolysis Routes to Formyl Groups
Ozonolysis is a powerful organic reaction that cleaves unsaturated carbon-carbon bonds using ozone (O₃). wikipedia.org This oxidative cleavage replaces the double or triple bond with carbonyl groups (C=O). wikipedia.org The reaction is widely applied to alkenes, and the final products depend on the work-up conditions. wikipedia.org
When an alkene is treated with ozone, typically at low temperatures like -78°C in a solvent such as methanol (B129727) or dichloromethane (B109758), an unstable ozonide intermediate is formed. wikipedia.orgbyjus.com This intermediate is then treated in a second step, known as the work-up. A reductive work-up, using reagents like dimethyl sulfide (B99878) (DMS), zinc dust, or triphenylphosphine, cleaves the ozonide to yield aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com This method prevents the over-oxidation of the products to carboxylic acids. chemistrysteps.com For example, the ozonolysis of eugenol (B1671780) has been used to convert a terminal alkene into an aldehyde. wikipedia.org A specific application of this method has been demonstrated in the synthesis of this compound. amazonaws.com The precursor was dissolved in dichloromethane (DCM), cooled to -78°C, and treated with ozone until the solution turned blue. Subsequent treatment with dimethyl sulfide and warming to room temperature yielded the desired product. amazonaws.com
Table 2: Ozonolysis Work-up Conditions and Products
| Work-up Type | Reagents | Primary Product from Alkenes |
|---|---|---|
| Reductive Work-up | Dimethyl sulfide (DMS), Zinc (Zn), Triphenylphosphine (PPh₃) | Aldehydes or Ketones wikipedia.orgmasterorganicchemistry.com |
| Oxidative Work-up | Hydrogen peroxide (H₂O₂) | Carboxylic Acids wikipedia.orgbyjus.com |
Derivatization from 4-Formyl-3-hydroxybenzoic Acid
Esterification Reactions
Esterification is the process of forming an ester, typically by reacting a carboxylic acid with an alcohol. iajpr.com The Fischer esterification is a classic method that involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium, and to favor the formation of the ester, the alcohol is often used in a large excess, sometimes as the solvent. masterorganicchemistry.com The reaction is reversible, and the presence of water can hydrolyze the ester back to the carboxylic acid and alcohol. iajpr.com
Role of Thionyl Chloride and Methanol in Ester Formation
A highly effective method for converting carboxylic acids to their corresponding methyl esters involves the use of thionyl chloride (SOCl₂) and methanol (MeOH). commonorganicchemistry.com This procedure is particularly useful and can be performed in a one-pot reaction. In a documented synthesis, 4-Formyl-3-hydroxybenzoic acid was suspended in methanol, and thionyl chloride was added dropwise. The mixture was then heated to reflux overnight.
The reaction proceeds as the thionyl chloride reacts with methanol to generate anhydrous HCl in situ. This acid then catalyzes the esterification in a manner similar to the Fischer esterification. commonorganicchemistry.com Alternatively, the reaction can be a two-step process where thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride intermediate. This intermediate is then subsequently reacted with methanol to form the final methyl ester. commonorganicchemistry.com Following the reaction, the solvent is typically removed by concentration, and the crude product can be purified by recrystallization to yield pure this compound. A yield of 85% has been reported for this specific conversion.
Synthetic Routes from Other Precursors
From Methyl 4-Iodo-3-hydroxybenzoate via Organometallic Reactions
An alternative pathway to this compound involves the formylation of an organometallic intermediate derived from an aryl halide. A procedure analogous to this synthesis has been detailed for a similar compound, starting from Methyl 4-iodo-3-methylbenzoate. amazonaws.com
In this type of synthesis, the aryl iodide precursor is first converted into a more reactive organometallic species. amazonaws.com For instance, reacting Methyl 4-iodo-3-hydroxybenzoate with an organomagnesium reagent like isopropylmagnesium chloride in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures would generate a Grignard reagent. This step effectively replaces the iodine atom with a magnesium halide group, creating a nucleophilic carbon center on the aromatic ring. This highly reactive intermediate is then treated with a formylating agent, such as N,N-dimethylformamide (DMF). amazonaws.com The reaction is then quenched with an acid, like HCl, to hydrolyze the intermediate and yield the final aldehyde product. amazonaws.com This organometallic route provides a versatile method for introducing a formyl group onto an aromatic ring at a specific position defined by the initial halogen substituent.
Transformations from Methyl 4-Vinyl-3-hydroxybenzoate
Ozonolysis is a powerful and selective method for cleaving carbon-carbon double bonds to produce carbonyl compounds. masterorganicchemistry.com The reaction proceeds via the formation of a primary ozonide (molozonide), which then rearranges to a more stable 1,2,4-trioxolane, also known as a secondary ozonide. colab.ws The subsequent workup of the ozonide determines the final product. For the synthesis of an aldehyde from a terminal vinyl group, a reductive workup is essential to prevent over-oxidation to a carboxylic acid. masterorganicchemistry.com
A typical procedure involves dissolving Methyl 4-vinyl-3-hydroxybenzoate in an inert solvent, such as dichloromethane or a mixture of methanol and dichloromethane, and cooling the solution to a low temperature, commonly -78 °C. A stream of ozone is then bubbled through the solution until the reaction is complete, often indicated by a persistent blue color of unreacted ozone. Following the ozonolysis, the excess ozone is removed by purging the solution with an inert gas like nitrogen or argon.
The crucial step is the reductive workup of the intermediate ozonide. Several reducing agents can be employed for this purpose. A common and effective reagent is dimethyl sulfide (DMS), which reduces the ozonide to the desired aldehyde while being oxidized to dimethyl sulfoxide (B87167) (DMSO). Another frequently used reducing agent is zinc dust in acetic acid. The choice of reducing agent can be critical for optimizing the yield and purity of the final product, this compound.
Alternatively, a two-step approach involving dihydroxylation followed by oxidative cleavage can be considered. This method first converts the vinyl group into a vicinal diol. Reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) can achieve syn-dihydroxylation. libretexts.orgyoutube.com The resulting diol can then be cleaved to the aldehyde using an oxidizing agent like sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.com This sequence, known as the Lemieux-Johnson oxidation, provides an alternative route to the desired aldehyde. youtube.com However, given the directness and typically high efficiency of ozonolysis with reductive workup, it remains the more probable and straightforward synthetic strategy.
Reaction optimization would involve screening various solvents, temperatures for the ozonolysis step, and different reductive workup reagents and conditions to maximize the yield of this compound while minimizing the formation of byproducts, such as the corresponding carboxylic acid or unreacted starting material.
| Method | Reagents | Reaction Conditions | Expected Product | Key Considerations |
| Ozonolysis with Reductive Workup | 1. O₃ 2. Dimethyl Sulfide (DMS) | 1. Dichloromethane (DCM), -78 °C 2. Addition of DMS at -78 °C, then warm to room temperature | This compound | Most direct and common method. Requires careful control of temperature and ozone addition. |
| Ozonolysis with Reductive Workup | 1. O₃ 2. Zinc (Zn) / Acetic Acid (AcOH) | 1. Methanol/DCM, -78 °C 2. Addition of Zn/AcOH | This compound | Alternative reductive workup. Can sometimes be milder than DMS. |
| Lemieux-Johnson Oxidation | 1. OsO₄ (catalytic), NMO 2. NaIO₄ | 1. Acetone/water, room temperature 2. Aqueous solution | This compound | Two-step process. Avoids the use of ozone but involves a toxic and expensive reagent (OsO₄). |
Advanced Reaction Chemistry and Transformations of Methyl 4 Formyl 3 Hydroxybenzoate
Oxidative Transformations of the Formyl Group
The formyl group of methyl 4-formyl-3-hydroxybenzoate is susceptible to oxidation, a common reaction for aromatic aldehydes. This transformation is a key step in the synthesis of various derivatives, particularly carboxylic acids.
Conversion to Carboxylic Acids (e.g., Methyl 4-carboxy-3-hydroxybenzoate)
The aldehyde functionality can be readily oxidized to a carboxylic acid, yielding methyl 4-carboxy-3-hydroxybenzoate. This conversion is a standard procedure in organic synthesis. The presence of the electron-donating hydroxyl group and the electron-withdrawing methyl ester group on the aromatic ring can influence the reaction conditions required for efficient oxidation. Gradual oxidation can also occur upon exposure to light and air. longchangextracts.com
Reagents and Mechanistic Considerations for Oxidation
A variety of oxidizing agents can be employed for the conversion of aromatic aldehydes to carboxylic acids. numberanalytics.com The choice of reagent often depends on the desired selectivity and the presence of other functional groups.
Common Oxidizing Agents:
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of converting the formyl group to a carboxylic acid.
Chromium trioxide (CrO₃): Often used in acidic conditions (Jones oxidation), this reagent is also effective for this transformation.
Acid bromate (B103136): In an acidic medium, potassium bromate can act as a potent oxidizing agent for aromatic aldehydes. acs.org
Silver(I) oxide (Ag₂O): Used in the Tollens' test, this milder oxidizing agent can selectively oxidize aldehydes. libretexts.org
Mechanistic Insights:
The oxidation of aldehydes often proceeds through the formation of a gem-diol intermediate, which is formed by the nucleophilic addition of water to the carbonyl group. libretexts.org This intermediate is then oxidized to the carboxylic acid. The reaction mechanism can be influenced by the reaction medium and the specific oxidant used. For instance, with acid bromate, the kinetics of the reaction are dependent on the acidity of the medium. acs.org
Reductive Transformations of the Formyl Group
The formyl group of this compound can be reduced to a primary alcohol, offering a pathway to another class of derivatives. The key challenge in this transformation is the chemoselective reduction of the aldehyde in the presence of the methyl ester group.
Conversion to Hydroxymethyl Derivatives (e.g., Methyl 4-hydroxymethyl-3-hydroxybenzoate)
Reduction of the formyl group leads to the formation of methyl 4-hydroxymethyl-3-hydroxybenzoate. This transformation is highly dependent on the choice of the reducing agent to avoid the simultaneous reduction of the ester functionality.
Specific Reducing Agents and Selectivity
The selectivity of the reduction is paramount. While powerful reducing agents will reduce both the aldehyde and the ester, milder reagents can selectively target the aldehyde.
Table of Reducing Agents and Their Selectivity:
| Reducing Agent | Selectivity for Aldehyde over Ester | Product(s) with this compound |
| Sodium borohydride (B1222165) (NaBH₄) | High | Methyl 4-hydroxymethyl-3-hydroxybenzoate |
| Lithium aluminum hydride (LiAlH₄) | Low (non-selective) | Diol (both aldehyde and ester are reduced) |
| Borane complexes (e.g., BH₃•THF) | Can be selective | Primarily Methyl 4-hydroxymethyl-3-hydroxybenzoate |
Detailed Research Findings:
Sodium Borohydride (NaBH₄): This is the reagent of choice for the selective reduction of aldehydes in the presence of esters. iwu.edu Studies on the reduction of methyl 4-formylbenzoate, a structurally similar compound, have demonstrated the high chemoselectivity of NaBH₄. iwu.eduresearchgate.netchegg.com The reaction is typically carried out in an alcohol solvent at low temperatures.
Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, LiAlH₄ will readily reduce both the aldehyde and the ester functionalities. harvard.edu This would lead to the formation of a diol, where the methyl ester is reduced to a primary alcohol.
Diisobutylaluminum Hydride (DIBALH): This reagent can be used for the chemoselective partial reduction of esters to aldehydes, but its application in the selective reduction of an aldehyde in the presence of an ester is less common. acs.org In some cases, DIBALH has been used for the chemoselective reduction of amides in the presence of esters. rsc.org
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions at two primary sites: the hydroxyl group and, more unusually, the formyl group.
Recent research has shown that 4-formyl phenols with electron-donating groups in the ortho-position, such as the hydroxyl group in the target molecule, can react with active alkyl halides in an uncommon aromatic substitution of the formyl group. kirj.ee This reaction proceeds alongside the expected Williamson ether synthesis at the hydroxyl group. kirj.ee
The reaction of 2-methoxy-4-formyl phenol (B47542) with prenyl bromide under basic conditions yielded three types of products: a formyl substitution product, an ortho-substitution product, and the expected O-alkylation (ether) products. kirj.ee This indicates that the phenolate (B1203915) intermediate is ambident, with nucleophilic character on both the oxygen and the aromatic ring. The substitution of the formyl group is a notable and less common reaction pathway. kirj.ee
Furthermore, the phenolic hydroxyl group can undergo standard nucleophilic substitution reactions, such as etherification. longchangextracts.com For instance, the reaction with dimethyl sulfate (B86663) in the presence of a base would yield the corresponding methoxy (B1213986) derivative. google.com
Formation of Ethers and Esters via Hydroxy Group Reactivity
The phenolic hydroxyl group of this compound is a key site for synthetic modifications, readily participating in reactions to form ethers and esters.
Etherification: The formation of ethers typically involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. The base, such as sodium hydroxide, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks the alkyl halide in a nucleophilic substitution reaction (Williamson ether synthesis) to yield the corresponding ether. youtube.com For instance, reaction with an alkyl halide (R-X) in the presence of a base would yield methyl 4-alkoxy-3-hydroxybenzoate.
Esterification: While phenols are generally less reactive nucleophiles than alcohols, they can react with more reactive acid derivatives like acid anhydrides to form esters. issr.edu.kh For example, the reaction of this compound with an acid anhydride (B1165640) would lead to the formation of an ester at the phenolic position.
The reactivity of the hydroxyl group is influenced by steric hindrance from adjacent groups. semanticscholar.org In the case of this compound, the formyl and methyl carboxylate groups ortho and para to the hydroxyl group, respectively, can influence its accessibility and reactivity.
Influence of Electron Effects on Reactivity Patterns
The reactivity of the aromatic ring and its functional groups in this compound is significantly influenced by the electronic effects of the substituents. The formyl (-CHO) and methyl carboxylate (-COOCH3) groups are electron-withdrawing, while the hydroxyl (-OH) group is electron-donating. numberanalytics.com
The electron-withdrawing nature of the formyl and ester groups deactivates the benzene (B151609) ring towards electrophilic attack. numberanalytics.com These groups pull electron density away from the ring through both inductive and resonance effects, making it less nucleophilic. numberanalytics.comquora.com Conversely, the hydroxyl group donates electron density to the ring, activating it towards electrophilic substitution. msu.edu
Condensation Reactions
The formyl group of this compound is a prime site for condensation reactions, allowing for the formation of new carbon-nitrogen and carbon-carbon bonds.
Schiff Base Formation with Amines
This compound readily reacts with primary amines to form Schiff bases, also known as imines. uobabylon.edu.iqresearchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the formyl group, followed by the elimination of a water molecule. researchgate.net The resulting Schiff bases contain a C=N double bond and are versatile intermediates in their own right, finding applications in the synthesis of various biologically active compounds and as ligands in coordination chemistry. researchgate.netmdpi.com The reaction can be catalyzed by acids or bases. uobabylon.edu.iq
Mannich Base Chemistry and Derivatives
The phenolic nature of this compound makes it a suitable substrate for the Mannich reaction. researchgate.netcore.ac.uk This reaction involves the aminoalkylation of an active hydrogen-containing compound, in this case, the phenol, with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. researchgate.netbrunel.ac.uk The reaction proceeds via the formation of an iminium ion from formaldehyde and the amine, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol. acs.org
The substitution typically occurs at the position ortho to the activating hydroxyl group. core.ac.ukacs.org The resulting Mannich bases are valuable synthetic intermediates, and their derivatives have been explored for various applications, including the synthesis of novel flavonoids with potential biological activities. nrfhh.com
Ring Functionalization and Electrophilic Substitution
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Halogenation and Nitration
Halogenation: Aromatic carboxylic acids can undergo electrophilic substitution reactions such as halogenation. youtube.com For benzoic acid, the carboxyl group is deactivating and meta-directing. youtube.com In this compound, the combined directing effects of the hydroxyl (ortho, para-directing) and the formyl and methyl carboxylate groups (meta-directing) will determine the position of halogenation. The powerful activating effect of the hydroxyl group typically directs the incoming electrophile. For instance, the reaction of phenol with bromine water results in the substitution of three bromine atoms onto the ring. issr.edu.kh
Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. numberanalytics.com In the case of methyl benzoate (B1203000), the ester group directs the incoming nitro group to the meta position. aiinmr.comrsc.orgorgsyn.org For this compound, the outcome of nitration will be a result of the competing directing effects of the substituents. The activating hydroxyl group will strongly favor substitution at the positions ortho and para to it, while the deactivating formyl and ester groups will direct to the meta positions relative to themselves. chegg.comyoutube.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. aiinmr.comyoutube.com
Regioselectivity and directing effects of substituents
The regioselectivity of further substitution reactions on the aromatic ring of this compound is a consequence of the electronic properties of the existing substituents. The hydroxyl group is an electron-donating group (EDG) and a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to it. Conversely, the formyl and methyl ester groups are electron-withdrawing groups (EWGs) and are deactivating, directing incoming electrophiles to the meta position.
In the case of this compound, the positions C2, C5, and C6 are available for substitution. The powerful ortho, para-directing influence of the hydroxyl group at C3 would strongly favor electrophilic substitution at C2 and C6. The formyl group at C4 and the methyl ester at C1 are meta-directing, which also points towards C2 and C6. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are expected to occur predominantly at the C2 and C6 positions. The steric hindrance from the adjacent substituents might lead to a preference for one position over the other.
For nucleophilic aromatic substitution, the presence of the strong electron-withdrawing formyl and methyl ester groups makes the aromatic ring more susceptible to attack by nucleophiles, particularly at the positions ortho and para to these groups.
The functional groups themselves also undergo specific reactions. The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. researchgate.net The hydroxyl group can undergo O-alkylation or O-acylation. These transformations can be used to modify the electronic and steric properties of the molecule, thereby altering the regioselectivity of subsequent reactions.
Metal-Catalyzed Coupling Reactions Utilizing Derivatives
This compound itself is not directly used in metal-catalyzed coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig amination. However, its derivatives, particularly halogenated or triflated analogues, are valuable substrates for these powerful carbon-carbon and carbon-nitrogen bond-forming reactions. To participate in these reactions, the parent compound would first need to be functionalized, for example, by introducing a bromine or iodine atom onto the aromatic ring, typically at one of the activated positions (C2 or C6).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds by reacting an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. chemrxiv.org A halogenated derivative of this compound could be coupled with various arylboronic acids to generate a wide range of biaryl structures.
Table 1: Hypothetical Suzuki-Miyaura Coupling of a this compound Derivative
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product |
| Methyl 2-bromo-4-formyl-3-hydroxybenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 4-formyl-3-hydroxy-2-phenylbenzoate |
| Methyl 6-iodo-4-formyl-3-hydroxybenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Methyl 4-formyl-3-hydroxy-6-(4-methoxyphenyl)benzoate |
Heck Reaction
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides or triflates and alkenes, catalyzed by a palladium complex. organic-chemistry.org This reaction is particularly useful for the synthesis of substituted stilbenes and cinnamates. researchgate.netnih.govresearchgate.net A halogenated derivative of this compound could be reacted with various alkenes to introduce vinyl groups, leading to the formation of complex stilbenoid structures.
Table 2: Hypothetical Heck Reaction of a this compound Derivative
| Aryl Halide Substrate | Alkene | Catalyst System | Base | Solvent | Product |
| Methyl 2-iodo-4-formyl-3-hydroxybenzoate | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | (E)-Methyl 4-formyl-3-hydroxy-2-styrylbenzoate |
| Methyl 6-bromo-4-formyl-3-hydroxybenzoate | Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile (B52724) | (E)-Methyl 3-(3-formyl-2-hydroxy-4-(methoxycarbonyl)phenyl)acrylate |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to synthesize arylamines. A halogenated derivative of this compound could be coupled with a variety of primary or secondary amines to produce novel N-aryl compounds.
Table 3: Hypothetical Buchwald-Hartwig Amination of a this compound Derivative
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Product |
| Methyl 2-bromo-4-formyl-3-hydroxybenzoate | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Methyl 4-formyl-3-hydroxy-2-(phenylamino)benzoate |
| Methyl 6-iodo-4-formyl-3-hydroxybenzoate | Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Methyl 4-formyl-3-hydroxy-6-morpholinobenzoate |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure of Methyl 4-formyl-3-hydroxybenzoate. These computational methods allow for the determination of the most stable arrangement of atoms in three-dimensional space and the exploration of different possible conformations.
Density Functional Theory (DFT) Studies on Optimized Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing functionals like B3LYP and B3PW91, are used to determine the molecule's optimized geometry. epstem.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For instance, DFT can elucidate the planar arrangement of the benzene (B151609) ring and the relative orientations of the formyl, hydroxyl, and methyl ester substituents.
Conformational Analysis and Molecular Dynamics
The presence of rotatable bonds, such as the C-O bond of the methoxy (B1213986) group and the C-C bond connecting the formyl group to the ring, means that this compound can exist in different conformations. Conformational analysis explores the potential energy surface of the molecule to identify the most stable conformers. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformational states. nih.gov These studies are crucial for understanding how the molecule might interact with its environment, for example, in a solvent or at the active site of an enzyme. nih.gov
Prediction of Spectroscopic Properties
Computational chemistry offers the ability to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Chemical Shift Predictions (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods, particularly those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. epstem.net These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. By comparing the predicted spectra with experimental data, chemists can confirm the structural assignment of the molecule.
Table 1: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 110 - 140 |
| Aldehydic CH | 9.5 - 10.5 | 190 - 200 |
| Methoxy CH₃ | 3.8 - 4.0 | 50 - 60 |
Note: These are approximate ranges and can vary depending on the computational method and solvent used.
IR and Mass Spectrometry Interpretations
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in an IR spectrum. researchgate.net For example, calculations can pinpoint the stretching frequencies of the hydroxyl (O-H), carbonyl (C=O) of the aldehyde and ester groups, and the C-O bonds. In mass spectrometry, while not directly predicted in the same way as NMR or IR, computational methods can help in understanding fragmentation patterns by calculating the energies of different fragment ions. The exact mass of the molecule can be calculated and is a key parameter in its identification. nih.gov
Thermochemical Properties and Structure-Property Relationships
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 3-hydroxybenzoate |
| Paraformaldehyde |
| Ethyl acetate (B1210297) |
| Potassium permanganate (B83412) |
Gas-Phase Enthalpies of Formation and Vaporization
Direct experimental data for the gas-phase enthalpy of formation (ΔfH°gas) and the enthalpy of vaporization (ΔvapH°) of this compound are not prominently available in the reviewed literature. However, data for the closely related compound, methyl 4-hydroxybenzoate (B8730719) (methylparaben), provides a useful reference point for understanding the thermodynamic properties of hydroxybenzoate esters.
For methyl 4-hydroxybenzoate, which lacks the formyl group present in the target molecule, various thermodynamic properties have been documented. chemeo.comnist.gov The enthalpy of vaporization is a measure of the energy required to transform a substance from a liquid to a gas, while the gas-phase enthalpy of formation indicates the energy change when a compound is formed from its constituent elements in their standard states in the gaseous phase. These values are critical for chemical process design and safety assessments. chemeo.com Group-additivity methods, such as the Benson gas-phase group-contribution correlations, can be employed to estimate such thermodynamic parameters when experimental data are scarce. epa.govnih.gov
| Property | Symbol | Definition | Note |
|---|---|---|---|
| Enthalpy of Formation (Gas) | ΔfH°gas | Enthalpy change when 1 mole of a compound is formed from its elements in their standard states in the gas phase. | Specific value for this compound is not available; used for theoretical stability analysis. chemeo.com |
| Enthalpy of Vaporization | ΔvapH° | Enthalpy change required to transform 1 mole of a substance from liquid to gas at standard conditions. | Data is available for methyl 4-hydroxybenzoate. nist.gov For methyl 4-tert-butylbenzoate, ΔvapH°(298.15 K) was estimated as 62.58 kJ·mol-1. researchgate.net |
| Enthalpy of Fusion | ΔfusH° | Enthalpy change to transform 1 mole of a substance from solid to liquid at standard conditions. | Available for methyl 4-hydroxybenzoate. nist.gov |
| Enthalpy of Sublimation | ΔsubH° | Enthalpy change to transform 1 mole of a substance from solid to gas at standard conditions. | Available for methyl 4-hydroxybenzoate. chemeo.com |
Consistency and Evaluation of Thermodynamic Datasets
The reliability of thermodynamic data depends on consistent measurements and evaluations across different studies and methodologies. For benzoates, extensive critically evaluated thermophysical data are available through resources like the NIST/TRC Web Thermo Tables, which compile experimental data points for properties like vapor pressure, heat capacity, and density over various conditions. nist.govnist.gov The consistency of these datasets is ensured by comparing values from different experimental techniques (e.g., combustion calorimetry, differential scanning calorimetry) and cross-validating them with theoretical models. epa.gov
For related compounds like methyl benzoate (B1203000) and methyl 4-hydroxybenzoate, numerous studies have contributed to a robust dataset, allowing for the derivation of reliable thermochemical properties. nist.govepa.gov However, for this compound specifically, a comprehensive and critically evaluated dataset appears to be less established. The evaluation of its thermodynamic properties would likely rely on a combination of experimental measurements for the specific molecule and theoretical calculations using group-additivity parameters derived from well-studied analogues. epa.govnih.gov
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. nih.gov
Investigation of Binding Affinities with Biological Targets
While specific molecular docking studies detailing the binding of this compound to biological targets are not widely reported, the principles of its interaction can be inferred from its structural features and studies on analogous compounds. The presence of a hydroxyl group, a formyl group, and a methyl ester on a benzene ring allows for a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are crucial for forming stable enzyme-inhibitor complexes. slideshare.net
Studies on similar phenolic compounds provide insight into potential interactions. For instance, research on the binding of 4-hydroxybenzoic acid to human serum albumin (HSA) employed fluorescence quenching to investigate their interaction, revealing a static quenching mechanism. rsc.org Molecular docking simulations for other phenolic compounds have successfully predicted binding affinities and orientations within the active sites of enzymes like tyrosinase and cyclooxygenase-2 (COX-2). mdpi.comacs.org For salicylaldehyde (B1680747) derivatives, docking has been used to elucidate binding modes to DNA-gyrases and serum albumins. nih.gov These studies show that small structural changes, such as the position of a hydroxyl or formyl group, can significantly alter binding affinity and specificity. nih.gov
| Compound/Class | Target | Key Findings/Methodology | Reference |
|---|---|---|---|
| Salicylaldehyde Derivatives | DNA-gyrases, Serum Albumins | Molecular docking used to elucidate binding modes and affinity. | nih.gov |
| Hydroxyproline | Human Serum Albumin (HSA) | Fluorescence quenching and molecular modeling indicated hydrophobic forces as the main interaction. | rsc.org |
| Phenolic Compounds (e.g., Rutin, Isoquercetin) | Human Pancreatic α-amylase | Docking scores showed good binding affinity, suggesting potential as antidiabetic agents. | nih.gov |
| Ortho-Substituted Phenols (e.g., Ferulic Acid) | Tyrosinase | Docking simulations helped discern whether a molecule behaves as a substrate or an inhibitor. | mdpi.com |
Rational Design of Derivatives with Enhanced Activity
Rational drug design utilizes knowledge of a biological target's structure and mechanism to design inhibitors with high potency and specificity. 182.160.97slideshare.net this compound, with its multiple functional groups, serves as a versatile scaffold for creating derivative libraries. nih.gov The formyl and hydroxyl groups are particularly amenable to modification to optimize interactions within a protein's binding pocket.
The salicylaldehyde moiety, structurally related to the title compound, is a key "tag" in developing reversible-covalent inhibitors that target lysine (B10760008) residues on proteins, forming stable imine bonds. unimi.itunimi.it This strategy enhances binding affinity and has been applied to peptide ligands. unimi.it Similarly, scaffold hopping, where a core molecular structure is replaced by a bioisosteric equivalent, can be used to improve a compound's properties. For example, a phenolic moiety has been successfully replaced with a 4-hydroxy-1,2,3-triazole scaffold to create potent enzyme inhibitors. rsc.org
By computationally engineering a scaffold like this compound, derivatives can be designed to enhance binding affinity. This can be achieved by modifying substituents to better fit into hydrophobic pockets or to form additional hydrogen bonds with active site residues, a strategy that has been successfully used to improve the activity of various enzyme inhibitors. nih.govnih.gov
Applications in Medicinal Chemistry and Pharmaceutical Research
A Versatile Precursor and Intermediate in Drug Synthesis
The chemical architecture of methyl 4-formyl-3-hydroxybenzoate, featuring a benzene (B151609) ring with hydroxyl, formyl, and methyl ester functional groups, makes it a highly valuable intermediate in organic synthesis. These reactive sites allow for a variety of chemical modifications, enabling chemists to construct more complex molecular frameworks.
Crafting Biologically Active Scaffolds
The true power of this compound lies in its ability to serve as a foundational scaffold for the synthesis of diverse biologically active molecules. Its functional groups provide convenient handles for chemists to build upon, leading to the creation of novel compounds with potential therapeutic applications. For instance, the formyl and hydroxyl groups can readily participate in reactions to form heterocyclic rings, a common structural motif in many pharmaceuticals.
Forging New Paths in Therapeutic Agent Development
The adaptability of this compound as a precursor has led to its use in the development of a range of novel therapeutic agents. Research has demonstrated its utility in synthesizing compounds with various pharmacological activities. This versatility stems from the ability to selectively modify its functional groups to tune the biological properties of the resulting molecules.
Unveiling the Biological Activities of this compound and its Derivatives
Beyond its role as a synthetic intermediate, this compound and its derivatives have demonstrated a spectrum of intriguing biological activities. These properties are of significant interest to researchers seeking to discover and develop new drugs to combat a variety of diseases.
Antimicrobial Properties: A Line of Defense Against Pathogens
Derivatives of hydroxybenzoates have shown notable antimicrobial properties. For example, a library of 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based polymers, derived from hydroxybenzoate precursors, was found to be active against the pathogen Staphylococcus aureus. nih.govresearchgate.net In one study, a derivative combining a benzyl (B1604629) group and a heptyl group exhibited antibacterial activity comparable to the antibiotic ampicillin. nih.gov Generally, increasing the size or hydrophobicity of substituents on the hydroxybenzoate structure has been linked to higher antimicrobial activity. nih.gov Another related compound, methyl 4-hydroxybenzoate (B8730719), is widely used as an antimicrobial preservative in cosmetics, food, and pharmaceuticals due to its ability to inhibit the growth of bacteria, yeast, and mold. atamanchemicals.com
Anticancer Potential and the Induction of Apoptosis
A significant area of research has focused on the anticancer potential of compounds related to this compound. Derivatives of gallic acid (3,4,5-trihydroxybenzoic acid), which shares a similar benzoic acid core, have been shown to induce apoptosis, or programmed cell death, in various tumor cell lines. nih.gov For instance, these derivatives caused DNA fragmentation, a hallmark of apoptosis, in a mouse B cell lymphoma cell line. nih.gov
Furthermore, a curcumin (B1669340) analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has demonstrated the ability to inhibit the proliferation of human and mouse prostate cancer cells by inducing apoptosis. nih.gov This compound was found to target the Akt/NFκB cell survival signaling pathway, which is often overactive in cancer. nih.gov Specifically, HMBME reduced the levels of activated Akt and inhibited its kinase activity, leading to a decrease in the activity of the transcription factor NFκB, which plays a crucial role in cell survival. nih.gov
Halogenated derivatives of benzofurans, which can be synthesized from precursors like this compound, have also shown significant anticancer activity. nih.gov The introduction of halogen atoms such as bromine or chlorine into the benzofuran (B130515) structure has been found to enhance its cytotoxic effects. nih.gov Studies have shown that these compounds can induce apoptosis in various cancer cell lines through both the receptor and mitochondrial apoptotic pathways. nih.gov
| Derivative Type | Cancer Cell Line | Observed Effect |
| Gallic acid esters | Mouse B cell lymphoma (Wehi 231) | Induction of apoptosis with DNA fragmentation. nih.gov |
| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Human and mouse prostate cancer cells | Inhibition of proliferation and induction of apoptosis. nih.gov |
| Halogenated benzofuran derivatives | Various human cancer cell lines | Cytotoxicity and induction of apoptosis. nih.gov |
Anti-inflammatory and Antioxidant Activities of Related Compounds
The structural motifs present in this compound are also found in compounds with anti-inflammatory and antioxidant properties. For example, a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have been synthesized and shown to possess potent anti-inflammatory and analgesic effects. researchgate.net These compounds were found to be effective inhibitors of COX-1, COX-2, and 5-LOX enzymes, which are key players in the inflammatory pathway. researchgate.net
Methyl derivatives of flavanone (B1672756) have also demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines in macrophages. nih.gov In the realm of antioxidants, various phytochemicals, including fatty acid methyl esters and phenolic compounds, have been reported to possess antioxidant activity. nih.gov These compounds can help to suppress oxidative stress by combating reactive oxygen species. nih.gov
Mechanistic Studies of Biological Action
The biological activity of this compound is intrinsically linked to its distinct chemical structure. The interplay of its functional groups dictates how it interacts with biological systems, offering multiple avenues for therapeutic intervention.
Interaction with Biological Targets
While direct studies on the specific biological targets of this compound are limited, research on structurally related salicylaldehyde (B1680747) derivatives provides valuable insights into its potential mechanisms of action. Salicylaldehydes and their derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.comnih.gov These activities often stem from their ability to interact with various biological macromolecules.
The formyl and hydroxyl groups on the aromatic ring are key to these interactions. For instance, salicylaldehyde-derived compounds have been shown to form Schiff bases with amino groups present in microbial proteins, a mechanism that could contribute to their antimicrobial properties. nih.gov Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding with amino acid residues within the active sites of enzymes or receptors, potentially leading to their modulation.
Derivatives of salicylaldehyde have been investigated for their inhibitory effects on various enzymes. For example, certain salicylanilide (B1680751) derivatives have demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov While these are more complex molecules, the core salicylaldehyde scaffold plays a crucial role in their binding to the target. It is plausible that this compound could serve as a foundational structure for the design of inhibitors for a range of biological targets. Further screening and in-silico modeling studies are warranted to elucidate the specific enzymes and receptors with which this compound interacts.
Table 1: Potential Biological Targets of Salicylaldehyde Derivatives
| Target Class | Potential Interaction Mechanism | Reference |
| Microbial Enzymes | Schiff base formation with amino groups | nih.gov |
| Kinases (e.g., EGFR) | Hydrogen bonding with active site residues | nih.gov |
| Oxidative Enzymes | Radical scavenging and metal chelation | mdpi.combohrium.com |
Role of Functional Groups (Formyl, Hydroxyl, Ester) in Biological Context
The biological activity of this compound is a direct consequence of the chemical properties of its constituent functional groups. mdpi.com
Hydroxyl Group (-OH): The phenolic hydroxyl group is a critical determinant of biological activity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. mdpi.com Its acidity and potential to be deprotonated at physiological pH can also play a role in its binding characteristics. The position of the hydroxyl group relative to the formyl group can lead to intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity.
Ester Group (-COOCH₃): The methyl ester group primarily influences the compound's physicochemical properties, such as lipophilicity and solubility. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) profile. The ester group is also susceptible to hydrolysis by esterases present in the body, a property that is highly relevant for prodrug design. mdpi.com
Prodrug Design and Delivery Systems
The structural features of this compound make it an interesting candidate for the development of prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or targeted delivery.
The phenolic hydroxyl group of this compound can be masked with a promoiety to create a prodrug. This masking can improve oral bioavailability by preventing first-pass metabolism, where the drug is extensively metabolized in the gut wall or liver before reaching systemic circulation. Upon administration, endogenous enzymes, such as esterases, can cleave the promoiety, releasing the active parent drug. Various promoieties, including esters, carbonates, and carbamates, are commonly used for this purpose.
Furthermore, the formyl group itself can be utilized in a prodrug strategy. For instance, studies on quinolone antibiotics have shown that converting a carboxylic acid group to a formyl group can lead to a prodrug with improved in vivo activity. nih.gov This suggests that the formyl group of this compound could be part of a bioreversible derivatization strategy.
Applications in Targeted Protein Degradation (PROTACs)
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound presents an intriguing possibility for its use as a component of a PROTAC linker. The benzaldehyde (B42025) moiety could serve as a rigid scaffold within the linker. The formyl group, in particular, offers a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand. For example, aldehyde-hydrazide coupling has been explored as a rapid method for the synthesis of PROTAC libraries. nih.gov This approach could potentially utilize a linker derived from this compound. The hydroxyl and ester groups could also be modified to fine-tune the physicochemical properties of the resulting PROTAC, such as its solubility and cell permeability. Further research is needed to explore the viability of incorporating this versatile scaffold into novel PROTAC designs.
Role in Natural Product Biosynthesis and Biotransformation Studies
Involvement in Aromatic Compound Catabolism
The degradation of aromatic compounds is a vital part of biogeochemical cycles, and microorganisms have evolved diverse pathways to utilize these substances as sources of carbon and energy. The core structure of methyl 4-formyl-3-hydroxybenzoate is related to 4-hydroxybenzoate (B8730719), a common intermediate in these pathways.
Bacteria, in particular, have developed sophisticated metabolic routes to break down aromatic compounds, which often converge on key intermediates like 4-hydroxybenzoate. thesciencenotes.com The degradation of 4-hydroxybenzoate itself can proceed through several different pathways depending on the microbial species. nih.govnih.gov
One major route is the β-ketoadipate pathway . nih.gov In this pathway, 4-hydroxybenzoate is first hydroxylated to form protocatechuate. mdpi.com This intermediate then undergoes ring cleavage, eventually being converted into compounds that can enter the tricarboxylic acid (TCA) cycle. mdpi.com Some Bacillus species are known to utilize the protocatechuate branch of the β-ketoadipate pathway. nih.govnih.gov
Another route is the gentisate pathway . In this sequence, some bacteria, such as Bacillus laterosporus strain PHB-7a, convert 4-hydroxybenzoate to 2,5-dihydroxybenzoate (B8804636) (gentisate), which is then degraded further. nih.gov
A third, less common pathway involves the direct decarboxylation of 4-hydroxybenzoate to produce phenol (B47542), which is then further metabolized. researchgate.net This has been observed in strains of Enterobacter cloacae that are resistant to parabens (esters of 4-hydroxybenzoate). researchgate.net
The table below summarizes key microbial degradation pathways for 4-hydroxybenzoate.
| Pathway Name | Key Intermediate(s) | Example Microorganism(s) | Reference(s) |
| β-Ketoadipate Pathway | Protocatechuate, β-Carboxy-cis,cis-muconate | Pseudarthrobacter phenanthrenivorans, Bacillus brevis | nih.gov, mdpi.com |
| Gentisic Acid Pathway | 2,5-Dihydroxybenzoate (Gentisate), Maleylpyruvate | Bacillus laterosporus | nih.gov |
| Decarboxylation to Phenol | Phenol | Enterobacter cloacae | researchgate.net |
A critical enzymatic step in the catabolism of 4-hydroxybenzoate is its initial hydroxylation, catalyzed by the enzyme 4-hydroxybenzoate 3-monooxygenase , also known as p-hydroxybenzoate hydroxylase (PHBH). ebi.ac.ukwikipedia.org This enzyme is a flavoprotein that belongs to the oxidoreductase family. wikipedia.org
4-hydroxybenzoate + NADPH + O₂ + H⁺ → 3,4-dihydroxybenzoate + NADP⁺ + H₂O expasy.org
The mechanism involves several steps:
Reduction of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor by NADPH. ebi.ac.ukwikipedia.org
Reaction of the reduced flavin with O₂ to form a C4a-hydroperoxyflavin intermediate. wikipedia.org
This reactive intermediate then transfers a hydroxyl group to the aromatic ring of the 4-hydroxybenzoate substrate, leading to the formation of 3,4-dihydroxybenzoate. ebi.ac.ukwikipedia.org
This enzyme is highly studied as a model for flavin-dependent monooxygenases and plays a crucial role in preparing the aromatic ring for subsequent cleavage by dioxygenases in degradation pathways. mdpi.comwikipedia.org
Biosynthesis of Related Natural Products
While primarily discussed as a synthetic intermediate, the structural motifs of this compound are found in various natural products. Its biosynthesis or the biosynthesis of its parent structures is linked to fundamental metabolic pathways.
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. In nature, the biosynthesis of the parent compound, 4-hydroxybenzoate, typically originates from the shikimate pathway . thesciencenotes.com This pathway produces the aromatic amino acid phenylalanine, which can be converted through a series of enzymatic steps, including hydroxylation and decarboxylation, to form 4-hydroxybenzoate. thesciencenotes.com This compound then serves as a precursor for a wide array of natural products. While this compound itself is a specific derivative, its core phenolic acid structure is a common element in natural product biosynthesis.
To unravel the complex routes of natural product biosynthesis, researchers often employ stable isotope labeling studies . nih.gov This powerful technique involves feeding an organism a precursor molecule enriched with a heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov
As the organism metabolizes the labeled precursor, the heavy isotopes are incorporated into downstream products. nih.gov By analyzing the resulting metabolites with mass spectrometry, researchers can trace the pattern of isotope incorporation. This "labeling pattern" reveals which atoms from the precursor were used to build the final molecule, providing definitive evidence for a proposed biosynthetic pathway. nih.gov For instance, feeding an organism [1-¹³C]acetate could help determine if a natural product is assembled from acetate (B1210297) units, a hallmark of polyketide biosynthesis. nih.gov This methodology is essential for discovering new metabolic pathways and understanding how complex molecules, including those structurally related to this compound, are assembled in nature. nih.gov
Biotransformation by Mammalian Cells
When a foreign compound (xenobiotic) enters a mammalian system, it typically undergoes biotransformation to facilitate its excretion. While specific studies on the mammalian biotransformation of this compound are not detailed in the search results, its metabolic fate can be predicted based on its functional groups and studies of structurally similar compounds.
A study on a related polyphenolic glycoside from oregano, 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-beta-D-glucopyranoside, showed that after oral administration to rats, the compound was metabolized into protocatechuic acid (PCA) and p-hydroxybenzyl alcohol (HBA). nih.gov These metabolites were not found in their free forms in the blood; instead, they were present as glucuronide and sulfate (B86663) conjugates. nih.gov
Based on this and general principles of xenobiotic metabolism, this compound would likely undergo:
Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes, yielding the corresponding carboxylic acid (4-formyl-3-hydroxybenzoic acid) and methanol (B129727).
Oxidation/Reduction: The aldehyde (formyl) group could be oxidized to a carboxylic acid or reduced to an alcohol.
Conjugation: The phenolic hydroxyl group and any newly formed carboxyl or alcohol groups are prime sites for Phase II conjugation reactions. This involves the attachment of highly water-soluble moieties like glucuronic acid (glucuronidation) or sulfate (sulfation), which significantly increases the compound's water solubility and promotes its elimination from the body via urine or bile. The metabolism of the oregano-derived compound to PCA glucuronides and sulfates strongly supports this route for phenolic acids. nih.gov
Metabolite Identification in Keratinocytes (e.g., 3,4-dihydroxybenzoic acid)
Specific studies detailing the direct metabolism of this compound in keratinocytes to form 3,4-dihydroxybenzoic acid (also known as protocatechuic acid) are not readily found in the performed searches. However, the biotransformation of similar ester-containing phenolic compounds in biological systems often involves the hydrolysis of the ester group. In this hypothetical pathway, the methyl ester group of this compound would be cleaved to yield 4-formyl-3-hydroxybenzoic acid. Subsequent oxidation of the formyl group could theoretically lead to the formation of 3,4-dihydroxybenzoic acid.
Protocatechuic acid itself is a well-known natural phenolic acid found in various plants and is recognized for its antioxidant and other biological activities. mdpi.comresearchgate.net Its derivatives have been studied for their effects on skin cells, such as melanoma and fibroblast cells, particularly in the context of skin whitening and antioxidant effects. mdpi.comresearchgate.net
Hydroxylation and Hydrolysis Pathways
The biotransformation of this compound in a biological system like keratinocytes would likely proceed through two primary pathways: hydrolysis and hydroxylation.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes present in skin cells. This reaction would cleave the methyl ester, yielding methanol and 4-formyl-3-hydroxybenzoic acid. This is a common metabolic pathway for many pharmaceutical and cosmetic ingredients containing ester functional groups. For instance, Methyl 4-hydroxybenzoate (methylparaben) is readily hydrolyzed to p-hydroxybenzoic acid upon absorption through the skin. atamanchemicals.com
Hydroxylation: Aromatic hydroxylation is another key metabolic route catalyzed by cytochrome P450 enzymes. This process could introduce an additional hydroxyl group onto the benzene (B151609) ring of this compound. The position of this hydroxylation would depend on the specific enzymes present and the electronic properties of the substituent groups on the ring.
While direct experimental evidence for these specific pathways in keratinocytes for this compound is not available in the search results, these represent the most probable biotransformation routes based on the metabolism of structurally related phenolic compounds.
Advanced Characterization Methodologies in Research
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental in elucidating the molecular architecture of Methyl 4-formyl-3-hydroxybenzoate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. For this compound, the chemical shifts observed in a deuterated chloroform (B151607) (CDCl₃) solvent are indicative of its specific structure. A patent publication reports the following ¹H NMR spectral data. google.com
| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity |
| Hydroxyl (-OH) | 10.95 | Singlet (s) |
| Aldehyde (-CHO) | 9.97 | Singlet (s) |
| Aromatic (Ar-H) | 7.62-7.65 | Multiplet (m) |
| Methyl Ester (-OCH₃) | 3.94 | Singlet (s) |
This data corresponds to the aldehydic proton, the phenolic proton, the protons on the aromatic ring, and the methyl protons of the ester group, confirming the presence of these key functional moieties. google.com Another study involving the synthesis of a fluorescent probe utilized this compound as a starting material, with its identity confirmed by ¹H NMR, although specific spectral data were not detailed in the publication.
¹³C NMR Spectroscopy
Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although it is a standard characterization technique for newly synthesized compounds, including intermediates like this compound, specific IR spectral data with absorption frequencies for this compound are not detailed in the accessible research literature. Expected characteristic absorption bands would include those for the hydroxyl (O-H), aldehyde (C=O), ester (C=O), and aromatic (C=C and C-H) functional groups.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). This level of precision allows for the unambiguous determination of the elemental composition. Despite its importance for the definitive characterization of organic molecules, specific HRMS data for this compound could not be located in the reviewed scientific papers and databases.
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for assessing the purity of non-volatile compounds like this compound. A patent document mentions the use of HPLC for the analysis of reaction mixtures containing this compound, specifying a gradient method from 20% methanol (B129727) in a 0.025% trifluoroacetic acid solution to 95% methanol. googleapis.com However, specific chromatograms or retention times for the pure compound are not provided. Another study also notes the use of HPLC for purification, but again, detailed analytical data is not presented.
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. There is no specific GC/MS data, such as retention times or mass fragmentation patterns, available for this compound in the surveyed scientific literature. This may be due to the compound's polarity and relatively low volatility, which can make it more amenable to analysis by HPLC.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). While specific research articles detailing the UPLC analysis of this compound are not prevalent in the public domain, the principles of the technique can be applied to understand how such an analysis would be conducted.
A UPLC method for this compound would be developed to ensure the accurate determination of its purity and the identification of any potential impurities. This involves the use of columns with sub-2 µm particle sizes, which, when combined with a mobile phase delivery system capable of handling high pressures, allows for highly efficient separations.
For a related compound, Methyl 4-formylbenzoate, a reverse-phase HPLC method has been described, which can be adapted for a fast UPLC application. sielc.com The mobile phase for such an analysis typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like formic acid to ensure sharp peak shapes, especially for mass spectrometry detection. sielc.com The scalability of such a method is a key advantage, allowing for its use in both analytical-scale purity checks and larger-scale preparative separations to isolate impurities. sielc.com
A hypothetical UPLC method for this compound could utilize a C18 reversed-phase column and a gradient elution program. The table below illustrates a potential set of parameters for such an analysis.
Table 1: Hypothetical UPLC Method Parameters for this compound
| Parameter | Value |
| Column | Acquity UPLC BEH C18 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm |
| Gradient | 5% to 95% B over 3 minutes |
This method would be expected to provide a rapid and high-resolution separation, allowing for the quantification of the main compound and the detection of any synthesis-related impurities or degradation products.
Single Crystal X-ray Diffraction (XRD) for Solid-State Structure
The instrumentation for such an analysis typically includes a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation) and a sensitive detector. nih.gov The collected diffraction data is then processed to solve and refine the crystal structure.
For methyl 4-hydroxybenzoate (B8730719), the crystal structure revealed that it crystallizes in the monoclinic space group Cc. nih.gov The analysis detailed the formation of a three-dimensional framework through extensive intermolecular hydrogen bonding. nih.govsigmaaldrich.comnih.gov This type of detailed structural information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Should single crystals of this compound be obtained, a similar XRD analysis would be performed. The expected data from such an analysis is summarized in the table below, based on the type of information typically reported in crystallographic studies.
Table 2: Expected Crystallographic Data for this compound from Single Crystal XRD
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules in the unit cell |
| Calculated Density (ρ) | g/cm³ |
| Absorption Coefficient (μ) | mm⁻¹ |
| Temperature | K |
| Wavelength (λ) | Å |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
This detailed structural information is invaluable for confirming the compound's identity and for understanding its solid-state behavior, which has implications for its handling, formulation, and stability.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Improved Sustainability
Current synthetic methods for Methyl 4-formyl-3-hydroxybenzoate and related compounds often rely on traditional chemical processes. For instance, one documented synthesis involves the reaction of methyl 3-hydroxybenzoate with formaldehyde (B43269). chemicalbook.com Another method describes the synthesis of the isomer, methyl 3-formyl-4-hydroxybenzoate, from methyl 4-hydroxybenzoate (B8730719), which is then used to produce 3-cyano-4-hydroxybenzoic acid methyl ester, avoiding the use of highly toxic cuprous cyanide. google.comwipo.int
Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. This includes the exploration of:
Catalytic Processes: The use of novel catalysts to improve reaction efficiency and reduce energy consumption. For example, research into the catalytic reduction of active esters and amides to access aldehyde functionality highlights a move towards more selective and efficient synthesis. researchgate.net
Eco-Friendly Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. The development of "green synthesis" protocols, such as those using agro-waste-based solvent mediums for related heterocyclic compounds, demonstrates a growing trend in this area. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
A comparative analysis of different synthesis methods for related compounds, such as 4-formyl-3-methylbenzoic acid, reveals varying levels of environmental impact, underscoring the importance of process optimization for industrial-scale production.
Exploration of New Biological Activities and Therapeutic Targets
This compound and its derivatives present a rich scaffold for the discovery of new bioactive molecules. The presence of the formyl, hydroxyl, and methyl ester groups allows for a variety of chemical modifications, making it a valuable intermediate in medicinal chemistry.
Antimicrobial and Anticancer Potential: Research has indicated that this compound and its analogs have potential as antimicrobial agents. Furthermore, they serve as precursors for the synthesis of molecules with potential anticancer properties. For example, polymers derived from related hydroxybenzoate structures have demonstrated activity against the pathogen Staphylococcus aureus. nih.gov
Enzyme Inhibition: The isomer, methyl 3-formyl-4-hydroxybenzoate, is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). This highlights the potential of this structural motif to target specific enzymes involved in disease pathways.
Future research will likely focus on:
Synthesizing and screening libraries of derivatives to identify compounds with enhanced potency and selectivity against various pathogens and cancer cell lines.
Investigating the mechanism of action of these compounds to understand how they interact with biological targets at a molecular level.
Exploring their potential as antifeedants, as has been done with other hydroxy-methoxybenzoate isomers against pests like the pine weevil.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov While specific AI/ML studies on this compound are not yet prevalent, the compound is an ideal candidate for such computational approaches.
Predictive Modeling: ML models can be trained on existing data to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new molecules. nih.govnih.gov This can significantly reduce the time and cost associated with experimental screening. For a compound like this compound, AI can be used to:
Predict the biological activity of virtual derivatives, helping to prioritize which compounds to synthesize and test. google.com
Model its interaction with potential biological targets, providing insights into its mechanism of action.
Forecast properties of chemical mixtures containing this compound. google.com
Generative Models: Advanced AI techniques, such as generative models, can design entirely new molecules with desired properties. By providing the structural features of this compound as a starting point, these models could generate novel analogs with optimized therapeutic potential. arxiv.org
The integration of AI and ML offers a powerful toolkit to explore the vast chemical space around this compound, accelerating the discovery of its full therapeutic potential.
Role in Materials Science and Reticular Chemistry
The multifunctional nature of this compound makes it a promising building block for the creation of novel materials with tailored properties. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, allows for its incorporation into larger molecular architectures.
Reticular Chemistry: Reticular chemistry focuses on linking molecular building blocks to create crystalline, porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). wustl.edu The defined geometry and reactive sites of this compound make it an attractive candidate for use as a linker in these frameworks. The development of new, highly connected building blocks is crucial for the rational design of MOFs with exceptional properties, such as ultrahigh porosity for gas storage. nih.gov
Polymer Science: Derivatives of hydroxybenzoates have been used to create functional polymers. For instance, biosourced hydroxybenzoate-co-lactide polymers have been synthesized and shown to possess antimicrobial activity. nih.gov The reactive groups on this compound could be exploited to synthesize polymers with unique thermal, mechanical, or biological properties.
Future research in this area will likely involve:
The design and synthesis of MOFs and COFs using this compound or its derivatives as organic linkers.
The investigation of the properties of these new materials, such as their porosity, stability, and catalytic activity.
The development of new polymers incorporating this compound to create advanced functional materials.
Q & A
Q. Tables for Key Data
Table 1 : Characteristic ¹H NMR Signals of this compound
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 10.06 | Singlet (s) |
| Aromatic H (positions 2,6) | 8.16 | Doublet (d) |
| Aromatic H (positions 3,5) | 7.97 | Doublet (d) |
| Ester (-OCH₃) | 3.93 | Singlet (s) |
Table 2 : Oxidation Products Under Different Conditions
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Methyl 4-formyl-3-hydroxy... | KMnO₄/H⁺ | 4-Carboxy-3-hydroxy... | 72 |
| Methyl 4-formyl-3-hydroxy... | Ag₂O/NaOH | No reaction | - |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
